Chamaejasmenin D vs. Chamaejasmenin B: 6.2-Fold Potency Differential in Bel-7402 Hepatocellular Carcinoma Cells
In a direct head-to-head cytotoxicity comparison conducted within the same study, Chamaejasmenin D exhibited an IC50 of 8.8 μM against Bel-7402 human hepatocellular carcinoma cells, whereas the structurally related analog Chamaejasmenin B demonstrated an IC50 of 54.6 μM in the identical MTT assay system [1]. This represents a 6.2-fold difference in potency between the two C-3/C-3″-biflavanones.
| Evidence Dimension | Cytotoxic potency (IC50) against Bel-7402 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 8.8 μM |
| Comparator Or Baseline | Chamaejasmenin B: 54.6 μM |
| Quantified Difference | 6.2-fold greater potency for Chamaejasmenin D |
| Conditions | MTT assay; Bel-7402 human hepatocellular carcinoma cell line; 48 h incubation |
Why This Matters
For hepatocellular carcinoma research programs, the 6.2-fold potency differential means Chamaejasmenin D requires substantially lower compound quantities to achieve equivalent pharmacological effects, directly impacting assay design and material procurement costs.
- [1] Yang, G. H.; Chen, D. F. Antimitotic and Antifungal C-3/C-3″-Biflavanones from Stellera chamaejasme. Chem. Biodivers. 2008, 5 (3), 484–489. View Source
